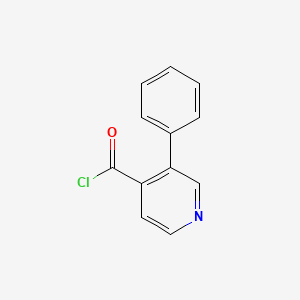

3-Phenylpyridine-4-carbonyl chloride

Description

3-Phenylpyridine-4-carbonyl chloride (C₁₂H₈ClNO) is a pyridine derivative characterized by a phenyl group at the 3-position and a reactive carbonyl chloride moiety at the 4-position of the pyridine ring. It has a molecular weight of 217.66 and is commonly used as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and other functionalized heterocycles . Its structure combines aromatic stability with electrophilic reactivity due to the electron-withdrawing carbonyl chloride group, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-phenylpyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZPBWHPSAZTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: 3-Phenylpyridine-4-carboxylic acid or its derivatives.

- Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride.

- Conditions: Reflux under inert atmosphere (nitrogen or argon) for 2–4 hours.

- Outcome: Formation of 3-Phenylpyridine-4-carbonyl chloride.

Reaction Scheme:

3-Phenylpyridine-4-carboxylic acid + SOCl₂ → 3-Phenylpyridine-4-carbonyl chloride + SO₂ + HCl

Notes:

- Excess SOCl₂ is typically used to drive the reaction to completion.

- The reaction is usually performed under reflux with continuous removal of gaseous byproducts to shift equilibrium.

Direct Chlorination of 3-Phenylpyridine-4-carbaldehyde

An alternative method involves the chlorination of 3-phenylpyridine-4-carbaldehyde, followed by oxidation to the acyl chloride.

Procedure:

- Starting Material: 3-Phenylpyridine-4-carbaldehyde.

- Reagent: Phosphorus trichloride (PCl₃) or oxalyl chloride.

- Conditions: Reflux at 70–100°C under inert atmosphere.

- Outcome: Conversion of aldehyde to acyl chloride.

Reaction Scheme:

3-Phenylpyridine-4-carbaldehyde + PCl₃ → 3-Phenylpyridine-4-carbonyl chloride + byproducts

Notes:

- The reaction often requires subsequent purification to remove residual reagents.

- This method is less common due to the risk of over-chlorination or side reactions.

Acylation of 3-Phenylpyridine Followed by Chlorination

This two-step approach involves initial acylation of the pyridine ring, followed by chlorination of the resulting intermediate.

Procedure:

Reaction Scheme:

a) 3-Phenylpyridine + acyl chloride → acylated pyridine

b) Acylated pyridine + SOCl₂ → 3-Phenylpyridine-4-carbonyl chloride

Notes:

- This method allows selective functionalization but requires careful control of reaction conditions to prevent polychlorination.

Research-Optimized Green Synthesis Approaches

Recent studies emphasize environmentally friendly protocols, utilizing benign solvents such as ethanol or water, and milder conditions to synthesize acyl chlorides.

Example:

- Method: Use of catalytic amounts of iodine or other green catalysts to facilitate chlorination.

- Conditions: Operating at 70–100°C with shorter reaction times (~30–40 minutes).

- Advantages: Reduced hazardous waste, lower energy consumption, and higher safety profiles.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chlorination of Carboxylic Acid | 3-Phenylpyridine-4-carboxylic acid | SOCl₂ or oxalyl chloride | Reflux, inert atmosphere | High | Straightforward, high yield | Requires prior acid synthesis |

| Direct Chlorination of Aldehyde | 3-Phenylpyridine-4-carbaldehyde | PCl₃ or PCl₅ | Reflux, inert atmosphere | Moderate | Direct conversion | Risk of over-chlorination |

| Acylation + Chlorination | 3-Phenylpyridine | Acyl chloride/anhydride + SOCl₂ | Friedel-Crafts, reflux | Good | Selective functionalization | Multi-step process |

| Green Synthesis | Various | Mild chlorinating agents | 70–100°C, eco-friendly solvents | Variable | Environmentally friendly | Optimization needed for scale-up |

Research Findings and Notes

- Efficiency: Chlorination of carboxylic acids with SOCl₂ remains the most efficient and scalable method, with yields often exceeding 85% under optimized conditions.

- Selectivity: Direct chlorination of aldehydes offers good selectivity but requires careful control to avoid side reactions.

- Green Chemistry: Recent advances focus on reducing hazardous reagents, employing catalytic systems, and operating under milder conditions, aligning with sustainable chemistry principles.

- Industrial Relevance: Large-scale production favors the acid chlorination route due to its robustness and high yield, with subsequent purification steps ensuring product purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyridine-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-Phenylpyridine-4-carboxylic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

Amines and Alcohols: Used in nucleophilic substitution reactions to form amides and esters.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemical Reactions

3-Phenylpyridine-4-carbonyl chloride exhibits reactivity as an acyl chloride, participating in various chemical reactions:

- Nucleophilic Substitution: Reacts with nucleophiles (amines, alcohols) to form amides and esters.

- Hydrolysis: Hydrolyzes in the presence of water to yield 3-Phenylpyridine-4-carboxylic acid.

- Coupling Reactions: Engages in coupling reactions like the Suzuki-Miyaura coupling to produce biaryl compounds.

Chemistry

- Synthetic Intermediate:

- Used extensively as an intermediate in the synthesis of organic compounds, facilitating the production of complex molecules.

- Ligand Development:

Biology

- Pharmaceutical Development:

- Medicinal Chemistry:

Industrial Applications

-

Specialty Chemicals:

- Used in producing specialty chemicals that find applications across various industries including agriculture and materials science.

- Material Science:

Mechanism of Action

The mechanism of action of 3-Phenylpyridine-4-carbonyl chloride primarily involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Key Observations :

- The phenyl group in 3-phenylpyridine-4-carbonyl chloride enhances aromatic π-stacking interactions compared to methyl or ester-containing analogs.

- The 4-carbonyl chloride group offers greater electrophilicity than the 2-carbonyl isomer (3-methylpyridine-2-carbonyl chloride), influencing reaction kinetics .

- Piperidine-carboxamide derivatives (e.g., ) exhibit distinct solubility and bioavailability due to polar functional groups, unlike the lipophilic 3-phenylpyridine-4-carbonyl chloride .

Reactivity and Stability

- Electrophilic Reactivity : The 4-carbonyl chloride in the target compound undergoes nucleophilic acyl substitution more readily than its 2-carbonyl counterpart due to reduced steric hindrance and electronic effects .

- Hydrolysis Sensitivity : Compared to ester derivatives like (E)-methyl 3-(4-chloropyridin-3-yl)acrylate, 3-phenylpyridine-4-carbonyl chloride is more prone to hydrolysis, requiring anhydrous handling .

- Thermal Stability : Pyridine derivatives with bulky substituents (e.g., phenyl groups) generally exhibit higher thermal stability than alkyl-substituted analogs, as seen in cyclohexanedione-based compounds () .

Biological Activity

3-Phenylpyridine-4-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its cytotoxicity against cancer cell lines and other pharmacological effects.

Synthesis

The synthesis of 3-Phenylpyridine-4-carbonyl chloride typically involves the reaction of 3-phenylpyridine with thionyl chloride or oxalyl chloride to produce the corresponding acyl chloride. This synthetic route allows for the introduction of various substituents that can modulate biological activity.

Cytotoxicity

Recent studies have shown that derivatives of phenylpyridine, including 3-Phenylpyridine-4-carbonyl chloride, exhibit significant cytotoxicity against various cancer cell lines. The compound's activity was evaluated using the MTT assay against three cancer cell lines: A549 (lung), PC-3 (prostate), and MCF-7 (breast).

Table 1: IC50 Values of 3-Phenylpyridine Derivatives Against Cancer Cell Lines

| Compound | A549 (µM) | PC-3 (µM) | MCF-7 (µM) |

|---|---|---|---|

| 3-Phenylpyridine-4-carbonyl chloride | 48.08 | 60.29 | 51.67 |

| Control | No activity | No activity | No activity |

The introduction of electron-donating groups at specific positions on the phenyl ring has been shown to enhance cytotoxicity. For instance, compounds with methyl or ethyl substituents at the C-4 position exhibited improved activity compared to those without such modifications .

The mechanism by which 3-Phenylpyridine-4-carbonyl chloride exerts its cytotoxic effects may involve induction of apoptosis in cancer cells. Studies have indicated that it can influence the expression levels of apoptotic and anti-apoptotic genes, enhancing the expression of pro-apoptotic factors such as Bax and p53 while reducing anti-apoptotic factors like Bcl2 .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of phenylpyridine derivatives. The following observations were made:

- Substituent Positioning : Compounds with substituents at the C-3 position showed better activity than those at C-4.

- Electron-Donating Groups : The presence of electron-donating groups significantly enhanced cytotoxicity.

- Functional Group Variability : Variations in functional groups on the phenyl ring led to diverse biological activities, suggesting a need for further exploration of different substituents to optimize efficacy.

Case Studies

Several case studies have highlighted the effectiveness of phenylpyridine derivatives in preclinical models:

- Study on Antitumor Activity : A derivative similar to 3-Phenylpyridine-4-carbonyl chloride was tested against multiple tumor cell lines, demonstrating significant growth inhibition and highlighting its potential as a lead compound for further development .

- Neurotropic Activity : Another investigation into related compounds revealed neurotropic effects, suggesting broader pharmacological potential beyond anticancer properties .

Q & A

Q. What are the common synthetic routes for 3-Phenylpyridine-4-carbonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine derivatives. A common approach includes condensation of substituted benzaldehyde with aminopyridine, followed by cyclization and functionalization. Catalysts like palladium or copper (e.g., Pd/C or CuI) are critical for cross-coupling reactions, while solvents such as dimethylformamide (DMF) or toluene optimize reaction efficiency. For example, highlights cyclization steps under reflux with DMF, yielding heterocyclic intermediates. Purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction temperature (80–120°C) and inert atmospheres (N₂/Ar) significantly impact yield by minimizing side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing 3-Phenylpyridine-4-carbonyl chloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, particularly for identifying phenyl and pyridine ring protons (δ 7.2–8.5 ppm). Infrared (IR) spectroscopy verifies the carbonyl chloride group (C=O stretch ~1750 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS provides molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) by quantifying residual solvents or unreacted intermediates .

Q. What safety protocols are critical when handling 3-Phenylpyridine-4-carbonyl chloride in laboratory settings?

- Methodological Answer : Due to its reactive acyl chloride group, strict safety measures are required:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., HCl release during hydrolysis).

- Storage : Store in airtight containers under dry conditions (≤ -20°C) to avoid moisture-induced decomposition.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). and emphasize these protocols, particularly for compounds with similar hazardous profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different catalysts for synthesizing 3-Phenylpyridine-4-carbonyl chloride?

- Methodological Answer : Contradictions often arise from catalyst selectivity and solvent interactions. For example, palladium catalysts (PdCl₂) may favor aryl-aryl coupling but require ligand optimization (e.g., PPh₃), while copper catalysts (CuI) are cost-effective but sensitive to oxygen. Systematic Design of Experiments (DoE) can identify optimal conditions:

- Variables : Catalyst loading (5–10 mol%), solvent polarity (DMF vs. THF), and temperature.

- Analysis : ANOVA to determine statistically significant factors.

demonstrates that Pd-based systems achieve higher yields (70–85%) compared to Cu (50–65%) under similar conditions, likely due to superior oxidative stability .

Q. What mechanistic insights explain the cyclization step in the synthesis of 3-Phenylpyridine-4-carbonyl chloride?

- Methodological Answer : Cyclization proceeds via intramolecular nucleophilic attack, where the pyridine nitrogen activates the carbonyl chloride group. Density Functional Theory (DFT) calculations can model transition states, revealing energy barriers for ring closure. and suggest that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance electrophilicity, accelerating cyclization. Kinetic studies (e.g., in situ IR monitoring) further validate rate constants under varying temperatures .

Q. How does 3-Phenylpyridine-4-carbonyl chloride serve as a pharmacophore in drug discovery, and what structural modifications enhance bioactivity?

- Methodological Answer : The compound’s acyl chloride moiety allows facile conjugation with amines or alcohols to form amides/esters, critical for targeting enzymes (e.g., kinases) or receptors. Structure-Activity Relationship (SAR) studies show that:

- Modifications : Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring improves solubility and binding affinity.

- Biological Screening : In vitro assays (e.g., IC₅₀ measurements) against cancer cell lines (HeLa, MCF-7) assess potency. highlights similar pyridine derivatives as protease inhibitors, supporting its role in medicinal chemistry .

Q. What computational methods are effective in predicting the reactivity of 3-Phenylpyridine-4-carbonyl chloride with nucleophiles?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock or MP2) model nucleophilic substitution reactions. Solvent effects (e.g., polar aprotic vs. protic) are analyzed using the Conductor-like Screening Model (COSMO). (NIST data) provides thermodynamic parameters (ΔH, ΔG) for validating computational predictions. For example, reaction with piperidine shows higher activation energy in water (~25 kcal/mol) versus acetonitrile (~18 kcal/mol) due to solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.